molecular formula C11H13IO2 B14249914 4-Iodo-5-phenoxypent-4-en-2-ol CAS No. 305805-94-1

4-Iodo-5-phenoxypent-4-en-2-ol

Katalognummer: B14249914
CAS-Nummer: 305805-94-1
Molekulargewicht: 304.12 g/mol
InChI-Schlüssel: ZOCFSFNIAORTFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-5-phenoxypent-4-en-2-ol is an organic compound with the molecular formula C11H13IO2 It is characterized by the presence of an iodine atom, a phenoxy group, and an enol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-phenoxypent-4-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and 4-iodo-1-pentene.

    Formation of Phenoxy Group: Phenol is reacted with an alkylating agent to form the phenoxy group.

    Enol Formation: The final step involves the formation of the enol group through dehydrohalogenation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-5-phenoxypent-4-en-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The enol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include substituted phenoxypent-4-en-2-ols, ketones, aldehydes, and deiodinated compounds.

Wissenschaftliche Forschungsanwendungen

4-Iodo-5-phenoxypent-4-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Iodo-5-phenoxypent-4-en-2-ol involves its interaction with molecular targets and pathways. The iodine atom and phenoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodo-1-pentene: Shares the iodine atom and pentene structure but lacks the phenoxy and enol groups.

    5-Phenoxypent-4-en-2-ol: Contains the phenoxy and enol groups but lacks the iodine atom.

    4-Iodo-5-phenoxypentane: Similar structure but lacks the enol group.

Uniqueness

4-Iodo-5-phenoxypent-4-en-2-ol is unique due to the combination of the iodine atom, phenoxy group, and enol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

305805-94-1

Molekularformel

C11H13IO2

Molekulargewicht

304.12 g/mol

IUPAC-Name

4-iodo-5-phenoxypent-4-en-2-ol

InChI

InChI=1S/C11H13IO2/c1-9(13)7-10(12)8-14-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3

InChI-Schlüssel

ZOCFSFNIAORTFA-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=COC1=CC=CC=C1)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.